molecular formula C24H28ClN3O B11420946 N-{3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

N-{3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

Cat. No.: B11420946
M. Wt: 409.9 g/mol
InChI Key: PAMSWLLBXKAFHR-UHFFFAOYSA-N
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Description

N-(3-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the chlorophenylmethyl group and the cyclohexanecarboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . This interaction helps to reduce oxidative stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific structure, which combines a benzodiazole ring with a cyclohexanecarboxamide group

Properties

Molecular Formula

C24H28ClN3O

Molecular Weight

409.9 g/mol

IUPAC Name

N-[3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H28ClN3O/c25-20-11-6-8-18(16-20)17-28-22-13-5-4-12-21(22)27-23(28)14-7-15-26-24(29)19-9-2-1-3-10-19/h4-6,8,11-13,16,19H,1-3,7,9-10,14-15,17H2,(H,26,29)

InChI Key

PAMSWLLBXKAFHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl

Origin of Product

United States

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